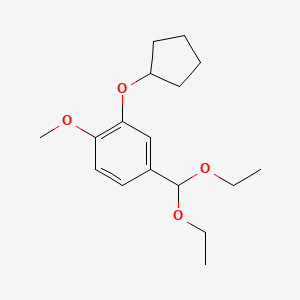
2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene is an organic compound characterized by a cyclopentyloxy group, a diethoxymethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene typically involves the reaction of 2-cyclopentyloxy-4-methoxybenzaldehyde with diethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diethoxymethyl group can be reduced to yield simpler alkyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyloxy-4-methoxybenzaldehyde
- 2-Cyclopentyloxy-4-methylaniline
- 2-Cyclopentyloxy-4-methoxybenzenemethanol
Uniqueness
This structural feature allows for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C17H26O4 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-cyclopentyloxy-4-(diethoxymethyl)-1-methoxybenzene |
InChI |
InChI=1S/C17H26O4/c1-4-19-17(20-5-2)13-10-11-15(18-3)16(12-13)21-14-8-6-7-9-14/h10-12,14,17H,4-9H2,1-3H3 |
InChI Key |
LTERHVZAHPAXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)OC)OC2CCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















